molecular formula C15H11BrN2OS B5085026 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide

2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide

Cat. No. B5085026
M. Wt: 347.2 g/mol
InChI Key: DPZOYTFELWRCOR-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetanilide and is widely used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide involves the inhibition of COX-2, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been found to possess significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antipyretic effects, which may make it useful in the treatment of fever. Additionally, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been found to exhibit potent antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is its high yield synthesis method, which makes it easily accessible for scientific research. Additionally, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide exhibits potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide. One potential direction is the development of new drugs based on 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide for the treatment of inflammation, pain, and fever. Additionally, further research is needed to investigate the potential toxicity of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide and its long-term effects on human health. Finally, more research is needed to explore the antioxidant properties of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is a promising compound with significant potential applications in various fields of scientific research. Its high yield synthesis method, potent anti-inflammatory and analgesic effects, and antioxidant properties make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action, potential toxicity, and long-term effects on human health.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide involves the reaction of 4-bromobenzenethiol with 2-cyanophenylacetic acid in the presence of a suitable base such as potassium carbonate. This reaction yields 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide as a white solid with a high yield.

Scientific Research Applications

2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been found to exhibit potent inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZOYTFELWRCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfanyl]-N-(2-cyanophenyl)acetamide

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